Benzenediazonium tetrafluoroborate

Descripción general

Descripción

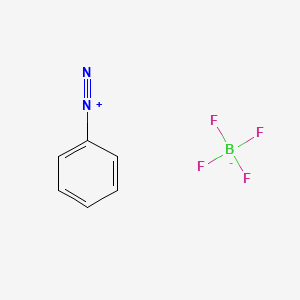

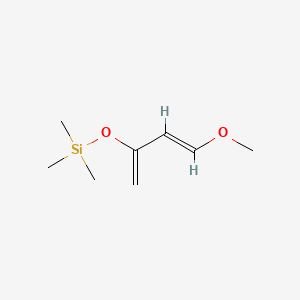

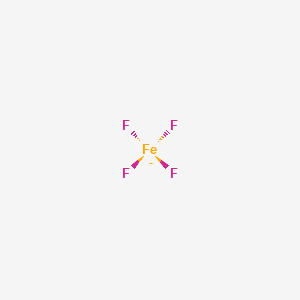

Benzenediazonium tetrafluoroborate is an organic compound with the formula [C₆H₅N₂]BF₄. It is a salt of a diazonium cation and tetrafluoroborate anion. This compound exists as colorless crystals and is soluble in polar solvents. It is the parent member of the aryl diazonium compounds, which are widely used in organic chemistry .

Análisis Bioquímico

Biochemical Properties

Benzenediazonium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through diazonium coupling reactions. These interactions often result in the formation of azo compounds, which can alter the activity and function of the biomolecules involved. For instance, this compound can react with tyrosine residues in proteins, leading to the formation of azo-tyrosine derivatives .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through diazonium coupling reactions. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of azo-tyrosine derivatives can alter the activity of tyrosine kinases, which are crucial for cell signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through diazonium coupling reactions. This compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of stable azo compounds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can decompose in the presence of moisture or heat. Over time, the degradation of this compound can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics. The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. These localization signals ensure that this compound reaches its target sites within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzenediazonium tetrafluoroborate is typically synthesized through the diazotization of aniline in the presence of hydrochloric acid. The reaction can be represented as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{[C₆H₅N₂]Cl} + 2 \text{H₂O} ] The tetrafluoroborate salt is then obtained from crude benzenediazonium chloride by salt metathesis using tetrafluoroboric acid: [ \text{[C₆H₅N₂]Cl} + \text{HBF₄} \rightarrow \text{[C₆H₅N₂]BF₄} + \text{HCl} ] The tetrafluoroborate is more stable than the chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow methodologies have been developed to address process challenges such as exothermic reactions and thermal instability of diazonium intermediates .

Análisis De Reacciones Químicas

Types of Reactions: Benzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: The diazo group (N₂) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives.

Reduction Reactions: Electrochemical reduction of diazonium salts is a common method to generate reactive radicals.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides, thiolates, carboxylates, and hydroxides are commonly used.

Reduction Reactions: Electrochemical reduction typically involves the use of a suitable electrode and an aprotic solvent.

Major Products:

Substitution Reactions: Products include halogenated benzenes, phenols, and other substituted aromatic compounds.

Reduction Reactions: Products include biphenyls and other oligomeric and polymeric compounds.

Aplicaciones Científicas De Investigación

Benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various aromatic compounds through substitution reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: this compound is used in the dye industry for diazo coupling reactions.

Mecanismo De Acción

Benzenediazonium tetrafluoroborate is compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium hexafluorophosphate. The tetrafluoroborate salt is more stable and safer to handle than the chloride salt, which is explosive . The hexafluorophosphate salt offers higher yields in certain reactions but is more expensive .

Comparación Con Compuestos Similares

- Benzenediazonium chloride

- Benzenediazonium hexafluorophosphate

- p-Tolyldiazonium tetrafluoroborate

- m-Difluorobenzenediazonium tetrafluoroborate

Propiedades

IUPAC Name |

benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCLVGMBRSKDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1333925-04-4 | |

| Record name | Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021467 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-57-3 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzenediazonium tetrafluoroborate acts as an electrophilic arylating agent, reacting with aromatic compounds through electrophilic aromatic substitution reactions. This often results in the formation of biaryl derivatives. [] The selectivity of the reaction (ortho-, meta-, or para-substitution) is influenced by the substituents present on both the aromatic substrate and the benzenediazonium salt. [, ]

A: The decomposition of this compound can generate phenyl cations or phenyl radicals, depending on the reaction conditions. [, ] These reactive species can then react with various nucleophiles present in the reaction mixture, leading to a range of products, including phenylated derivatives of the nucleophiles and dediazoniation products like fluorobenzene or phenol. [, , ]

A: The molecular formula of this compound is C6H5N2BF4, and its molecular weight is 191.9 g/mol. []

ANone: Various spectroscopic methods are employed to characterize this compound. These include:

- NMR Spectroscopy (1H, 13C, 15N, 19F, 11B): Provides information on the structure, bonding, and dynamics of the compound. [, , ]

- UV-Vis Spectroscopy: Useful for studying the electronic transitions and complexation behavior of the diazonium salt. [, ]

- IR Spectroscopy: Provides information about the vibrational modes of the molecule, aiding in functional group identification. [, ]

- X-ray Diffraction: Can be used to determine the crystal structure of this compound and its derivatives. [, , ]

A: this compound can be electrochemically reduced on metal surfaces, leading to the formation of strongly attached organic layers. [, , ] This property enables its use in surface modification and the creation of functional interfaces.

A: The stability and reaction pathway of this compound are influenced by solvent polarity. In highly polar solvents like water, heterolytic dediazoniation, leading to phenyl cation formation, is favored. [] Conversely, in less polar solvents, the homolytic pathway, generating phenyl radicals, becomes more prominent. [, , ]

A: this compound serves as a key precursor to phenyl radicals in Gomberg-Bachmann reactions. [, , ] Under specific conditions, typically in the presence of a base or reducing agent, the diazonium salt decomposes to generate phenyl radicals, which can then participate in aryl-aryl coupling reactions.

A: Derivatives of this compound, after suitable modification to incorporate azide functionalities, can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. [] This allows for the efficient and selective conjugation of the aryl moiety to alkyne-containing molecules, expanding its applications in materials science and bioconjugation.

A: Density functional theory (DFT) calculations have been employed to investigate the isodesmic reactions involving the benzenediazonium cation (C6H5N2+) and substituted benzenes. [] This approach allows for the assessment of relative reactivities and the prediction of reaction outcomes based on electronic and structural factors.

A: Electron-withdrawing groups (EWGs) on the benzene ring typically increase the electrophilicity of the diazonium cation, enhancing its reactivity in electrophilic aromatic substitution reactions. [, , ] Conversely, electron-donating groups (EDGs) tend to decrease the reactivity by reducing the positive charge density on the diazonium group. [, , ]

A: While tetrafluoroborate is a common counterion for diazonium salts, other anions can also be employed. [, ] The nature of the counterion can subtly influence the reactivity of the diazonium salt by altering its solubility, stability, or the degree of ion pairing in solution.

A: this compound is generally stored at low temperatures (e.g., 2-8 °C) to minimize decomposition. [] It is also important to protect the compound from light and moisture to maintain its stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)

![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)

![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)